Adenosine triphosphate disodium
Overview
Description
Synthesis Analysis
The synthesis of ATP in biological systems primarily occurs through cellular respiration in mitochondria and photosynthesis in chloroplasts. Chemically, ATP can be synthesized by enzymatic methods involving adenylyl imidodiphosphate (App(NH)p) as a substrate in specific biochemical reactions. The chemical synthesis approach focuses on the preparation of ATP and its analogs through reactions involving phosphorus(III) or phosphorus(V) reagents, with protected or unprotected nucleosides as starting materials (Roy, Depaix, Périgaud, & Peyrottes, 2016).
Scientific Research Applications
Determining Water Content : It is used as a reagent to determine the water content of samples (Deng Zhao-yong, 2005).
Medical Applications : In medicine, it has been found to inhibit pneumoperitoneum response, proving beneficial for patients undergoing laparoscopic cholecystectomy (Chen Chun-lin, 2010). Additionally, it is investigational for treating supraventricular tachycardia (SVT) in infants and children (A. Rossi & D. A. Burton, 1989) and may protect the myocardium and lungs during cardiopulmonary bypass by reducing the systemic inflammatory response (L. Hui, 2005).
Clinical Applications : It has been used in anesthesia, surgery, cardiology, pulmonology, and oncology for various applications (H. Agteresch et al., 1999).
Supplementation Benefits : Oral ATP disodium supplementation has shown to improve cardiovascular health, muscular performance, body composition, and recovery, while attenuating muscle breakdown and fatigue (R. Jäger et al., 2021).
Vascular Tone Regulation : Adenosine 5′-triphosphate can cause both vasodilation and vasoconstriction in vascular tone, playing a role in complex physiological mechanisms (G. Burnstock & C. Kennedy, 1986).
Analytical Applications : A new High-Performance Liquid Chromatography (HPLC) method using adenosine as a reference has been developed for determining its content, improving specificity and accuracy for clinical applications (Zhou Yuan-hu, 2015).
Crystal Structure Analysis : The structure of adenosine triphosphate disodium has been determined, providing insights into the fundamental structural unit of ATP (T. P. Singh et al., 1971).
Chemical Stability Studies : Its chemical stability has been studied in a large pH range, with findings indicating that citric acid ions have a catalytic effect on its hydrolysis (Lina Ly & Cui Yl, 1985).
Future Directions
properties
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWYZDPBDWHJOR-IDIVVRGQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891312 | |
Record name | Adenosine triphosphate disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine triphosphate disodium | |
CAS RN |
987-65-5 | |
Record name | Adenosine triphosphate disodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine 5'-(tetrahydrogen triphosphate), sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adenosine triphosphate disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 5'-(tetrahydrogen triphosphate), disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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